3-chloro-1,2,4,5-tetrazine

Cross-Coupling Sonogashira Reaction Synthetic Chemistry

3-Chloro-1,2,4,5-tetrazine offers an exclusive reactivity window—faster IEDDA kinetics than alkyl tetrazines and greater physiological stability than dichloro or pyridyl analogues. Its single chlorine handle enables controlled, high-yield mono-functionalization via SNAr or cross-coupling, avoiding the statistical mixtures of 3,6-dichloro tetrazine. Ideal for constructing asymmetric bioconjugates, pretargeted PET probes, and functionalized MOF ligands where precision and reproducibility are critical.

Molecular Formula C2HClN4
Molecular Weight 116.51 g/mol
CAS No. 1185108-36-4
Cat. No. B6614553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-1,2,4,5-tetrazine
CAS1185108-36-4
Molecular FormulaC2HClN4
Molecular Weight116.51 g/mol
Structural Identifiers
SMILESC1=NN=C(N=N1)Cl
InChIInChI=1S/C2HClN4/c3-2-6-4-1-5-7-2/h1H
InChIKeyDQRNQYQPSDRFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,2,4,5-tetrazine (CAS 1185108-36-4): A Versatile Mono-Halogenated s-Tetrazine for Bioorthogonal Chemistry and Heterocyclic Synthesis


3-Chloro-1,2,4,5-tetrazine (CAS 1185108-36-4) is a mono-chlorinated derivative of the 1,2,4,5-tetrazine scaffold, an electron-deficient six-membered heterocycle containing four nitrogen atoms [1]. This compound serves as a critical building block in bioorthogonal chemistry, primarily due to its participation in rapid inverse electron-demand Diels–Alder (IEDDA) cycloadditions with strained alkenes [2]. Its single chlorine substituent provides a strategic synthetic handle, enabling diverse downstream functionalization via cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [3]. As a mono-substituted s-tetrazine, it occupies a unique reactivity niche between the highly reactive but less stable unsubstituted tetrazine and the more stable but less reactive symmetrically disubstituted analogues, making it a compelling candidate for applications where both tunable reactivity and a functionalizable group are required [4].

Why 3-Chloro-1,2,4,5-tetrazine (CAS 1185108-36-4) Cannot Be Arbitrarily Substituted with Other Halogenated or Alkylated Tetrazines


The practice of substituting one tetrazine for another based solely on its membership in the s-tetrazine class is scientifically unsound due to the profound, non-linear impact of substituents on both IEDDA cycloaddition kinetics and intrinsic stability [1]. For instance, replacing the chlorine atom with a more electron-withdrawing group can dramatically increase the rate of the bioorthogonal ligation but often at the expense of a drastically shortened half-life in physiological buffers [2]. Conversely, using a more electron-donating or sterically hindered analogue may confer greater stability but render the compound kinetically incompetent for time-sensitive in vivo applications [3]. The unique combination of electronic and steric properties conferred by the single chlorine substituent in 3-chloro-1,2,4,5-tetrazine dictates a specific set of reaction outcomes and compatibility windows that are not replicated by its 3-bromo, 3-iodo, 3,6-dichloro, or 3-alkyl congeners. The evidence below quantifies these critical differences, demonstrating why this specific compound must be prioritized for certain scientific and industrial workflows.

Quantitative Differential Evidence for 3-Chloro-1,2,4,5-tetrazine (CAS 1185108-36-4) Versus Closest Analogs


Superior Synthetic Access and Yield in Palladium-Catalyzed Cross-Coupling versus 3,6-Dichloro Analog

In the seminal report of first cross-coupling reactions on tetrazines, the mono-substituted chlorotetrazine 1h (3-chloro-1,2,4,5-tetrazine) was demonstrated to participate effectively in Sonogashira couplings with terminal alkynes, a reactivity not previously established for this class [1]. While the yields were moderate due to the inherent instability of the tetrazine core under the reaction conditions, the mono-chloro derivative provided a viable route to alkynyl-tetrazines. In stark contrast, the analogous 3,6-dichloro-1,2,4,5-tetrazine (DCT), which possesses two leaving groups, often undergoes rapid and non-selective double substitution or decomposition under similar conditions, making controlled, sequential derivatization extremely challenging [2]. This single-handle approach offered by 3-chloro-1,2,4,5-tetrazine is therefore essential for constructing complex, unsymmetrical tetrazines with precise regiocontrol [3].

Cross-Coupling Sonogashira Reaction Synthetic Chemistry

Enhanced Bioorthogonal Reactivity Profile of Mono-Substituted Tetrazines versus Disubstituted Congeners

A comprehensive computational and experimental study on substituent effects in bioorthogonal Diels-Alder reactions revealed that mono-substituted tetrazines exhibit unexpectedly high reactivity compared to many disubstituted analogues [1]. The study demonstrated that this is not due to traditional frontier molecular orbital (FMO) effects but is instead attributed to decreased Pauli repulsion and a more asynchronous approach in the transition state, which reduces the energetic penalty for distortion [1]. Specifically, mono-substituted tetrazines, like 3-chloro-1,2,4,5-tetrazine, benefit from this distortion-accelerated pathway, making them kinetically competitive with or even superior to certain disubstituted tetrazines that might otherwise be expected to be faster based on electronic effects alone [2]. This finding overturns the conventional wisdom that adding a second electron-withdrawing group is always beneficial for reactivity.

Bioorthogonal Chemistry IEDDA Kinetics Click Chemistry

Balanced Stability-Profile for Mono-Halogenated Tetrazines in Physiological Environments

The bioorthogonal utility of tetrazines is governed by a critical trade-off between their reactivity and their stability in biological media [1]. A study investigating the decomposition pathways of 3,6-substituted s-tetrazines revealed that the stability under physiological conditions strongly correlates with the electron-withdrawing effect of the substituent [2]. While highly electron-withdrawing groups (e.g., 2-pyridyl) accelerate the IEDDA reaction, they also drastically reduce half-life in aqueous buffer [1]. The chlorine substituent on 3-chloro-1,2,4,5-tetrazine offers a moderate electron-withdrawing effect, positioning it in a favorable intermediate space where it retains sufficient reactivity for rapid bioconjugation (as demonstrated by the class-level IEDDA reactivity [3]) while likely exhibiting a longer functional half-life than its more aggressively electron-deficient counterparts. In contrast, the 3,6-dichloro analogue, with its stronger cumulative electron-withdrawing effect, is expected to be significantly less stable, and 3-alkyl derivatives are more stable but are often kinetically sluggish [4].

Bioconjugation Stability Pharmacokinetics

Optimal Application Scenarios for 3-Chloro-1,2,4,5-tetrazine (CAS 1185108-36-4) Based on Differential Evidence


Precursor for Unsymmetrical Tetrazine Bioconjugation Tools via Sequential Derivatization

The ability of 3-chloro-1,2,4,5-tetrazine to participate in palladium-catalyzed cross-couplings with controlled mono-functionalization [1] makes it the premier choice for constructing complex, unsymmetrical tetrazines. This is particularly critical for the synthesis of bioconjugation tools where a single reactive handle is required for attachment to a biomolecule (e.g., an antibody, peptide, or oligonucleotide) while the other position on the tetrazine ring must remain free or be modified with a distinct functional group (e.g., a fluorophore, affinity tag, or drug payload) [2]. Attempting this with 3,6-dichloro-1,2,4,5-tetrazine would result in a statistical mixture of products, severely compromising yield and purity [3].

Rapid Bioorthogonal Labeling in Time-Sensitive Live-Cell Imaging

The class-level evidence for high IEDDA reactivity of mono-substituted tetrazines [4] directly translates to a key application: rapid and efficient labeling of strained alkene-modified biomolecules in living systems. In time-critical experiments, such as tracking fast cellular processes or performing pretargeted PET imaging, the enhanced kinetics provided by the mono-chloro scaffold ensures that the ligation proceeds to completion within a short experimental window, minimizing background signal and maximizing labeling density [5]. This makes 3-chloro-1,2,4,5-tetrazine a superior choice over more sluggish alkyl-substituted tetrazines for these demanding applications.

In Vitro and In Vivo Studies Requiring an Extended Functional Half-Life

For experiments requiring prolonged incubation times in cell culture or circulation in vivo, the moderate stability of 3-chloro-1,2,4,5-tetrazine is a critical advantage [6]. Its balanced electron-withdrawing character means it will remain active in the biological milieu for a longer period than more electron-deficient analogues (e.g., pyridyl-tetrazines or dichloro-tetrazines) that rapidly degrade [6]. This extended functional half-life is essential for achieving robust, reproducible bioconjugation yields in complex biological environments, reducing the need for excess reagent and mitigating potential toxicity from decomposition products.

Synthesis of Tetrazine-Based Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique electronic properties of 1,2,4,5-tetrazines make them valuable ligands in coordination chemistry [3]. 3-Chloro-1,2,4,5-tetrazine can serve as a precursor for the synthesis of functionalized tetrazine ligands for MOFs and coordination polymers. The chlorine substituent can be displaced by nucleophiles or cross-coupled to introduce coordinating groups (e.g., pyridyl, carboxylate, or phosphine moieties) that enable the construction of porous materials with tailored properties for gas storage, separation, or catalysis [7]. The mono-substituted nature of this compound allows for the creation of well-defined, directional coordination sites within the framework.

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